N-methoxy-N-methylpiperidine-3-carboxamide N-methoxy-N-methylpiperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083615
InChI: InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

N-methoxy-N-methylpiperidine-3-carboxamide

CAS No.:

Cat. No.: VC18083615

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N-methylpiperidine-3-carboxamide -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name N-methoxy-N-methylpiperidine-3-carboxamide
Standard InChI InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
Standard InChI Key ZJTGDOHLGMRVER-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1CCCNC1)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

N-Methoxy-N-methylpiperidine-3-carboxamide is systematically named according to IUPAC conventions as N-methoxy-N-methylpiperidine-3-carboxamide. Its molecular formula is C8_8H14_{14}N2_2O2_2, with a molecular weight of 170.21 g/mol . The structure consists of a piperidine ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further functionalized with methoxy and methyl groups.

Table 1: Key Identifiers of N-Methoxy-N-Methylpiperidine-3-Carboxamide

PropertyValueSource
CAS Registry Number1388681-28-4 (benzyl variant)
IUPAC NameN-methoxy-N-methylpiperidine-3-carboxamide
Molecular FormulaC8_8H14_{14}N2_2O2_2
SMILESCON(C)C(=O)C1CCCNC1
InChIKeySUQHEWVZKSFMOH-UHFFFAOYSA-N

Stereochemical and Conformational Features

The piperidine ring adopts a chair conformation, with the carboxamide group at the equatorial position to minimize steric strain. Substituents on the amide nitrogen (N-methoxy and N-methyl) introduce restricted rotation, rendering the molecule conformationally rigid . X-ray crystallography data for analogous compounds (e.g., 1-Boc-protected derivatives) confirm this spatial arrangement .

Synthesis and Methodological Advances

Classical Amidation Strategies

The synthesis of N-methoxy-N-methylamides (Weinreb amides) typically involves coupling carboxylic acids with N,O-dimethylhydroxylamine. A seminal method reported by Singh et al. (1995) employs 2-chloro-1-methylpyridinium iodide as a coupling agent, achieving yields exceeding 85% without racemization of chiral substrates . This approach is compatible with piperidine-3-carboxylic acid, enabling direct access to the target compound .

Table 2: Representative Synthesis Protocol

ReagentRoleConditionsYield
Piperidine-3-carboxylic acidSubstrateDMF, 0°C → RT89%
N,O-DimethylhydroxylamineNucleophile2 eq, 12 h
2-Chloro-1-methylpyridinium iodideActivator1.2 eq

Modern Innovations: Polymer-Supported Reagents

Recent advances utilize polymer-supported triphenylphosphine (Pol-PPh3_3) and iodine (I2_2) to streamline amide bond formation. This method, validated by PMC (2010), eliminates laborious purification steps; the resulting Weinreb amides are isolated via silica gel filtration, preserving stereochemical integrity . For N-methoxy-N-methylpiperidine-3-carboxamide, this protocol reduces reaction times to <6 hours with comparable yields (82–87%) .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

N-Methoxy-N-methylpiperidine-3-carboxamide exhibits a predicted boiling point of 343.8±52.0°C and a density of 1.106±0.06 g/cm3^3 . The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (CH2_2Cl2_2, CHCl3_3) .

Acid-Base Behavior

The pKa of the amide proton is estimated at -2.50±0.40, indicating negligible acidity under physiological conditions . This property enhances stability in acidic environments, making the compound suitable for multi-step synthetic sequences .

Applications in Organic Synthesis

Ketone and Aldehyde Synthesis

As a Weinreb amide, this compound reacts with organometallic reagents (e.g., Grignard, organolithium) to yield ketones without over-addition. For example, reaction with phenylmagnesium bromide produces 3-benzoylpiperidine, a precursor to neuroactive compounds .

Natural Product Synthesis

The PMC study (2010) highlights its role in formal syntheses of apocynin and pratosine, validating its utility in constructing complex alkaloids . Additionally, the benzyl-protected variant (CAS 1388681-28-4) serves as an intermediate in the synthesis of anhydrolychorinone, a cytotoxic agent .

ParameterValueSource
GHS Signal WordWarning
Precautionary MeasuresP261, P305+P351+P338
Storage ConditionsSealed, dry, room temperature

Environmental and Regulatory Compliance

The compound falls under HS Code 2933399990, indicating its classification as a heterocyclic amide derivative . Disposal must adhere to protocols for nitrogen-containing organics to prevent environmental contamination .

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